molecular formula C18H11ClN4O4 B11194155 3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11194155
M. Wt: 382.8 g/mol
InChI Key: XLRDIGLCTKLZQY-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that features a benzodioxole ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole apart is its unique structure, which combines a benzodioxole ring with an oxadiazole moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H11ClN4O4

Molecular Weight

382.8 g/mol

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C18H11ClN4O4/c19-12-3-1-2-11(6-12)18-22-21-16(26-18)8-15-20-17(23-27-15)10-4-5-13-14(7-10)25-9-24-13/h1-7H,8-9H2

InChI Key

XLRDIGLCTKLZQY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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